N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide
Description
N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, an imidazo[4,5-b]pyridine core, and a carboxamide functional group
Properties
IUPAC Name |
N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)6-9(13)16-12(18)8-4-5-14-11-10(8)15-7-17(11)3/h4-5,7,9H,6H2,1-3H3,(H,16,18)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJKTYAXXHKIB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2=C3C(=NC=C2)N(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1NC(=O)C2=C3C(=NC=C2)N(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine or nitrile under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst such as rhodium or copper.
Attachment of the Carboxamide Group: This step usually involves the reaction of the imidazo[4,5-b]pyridine derivative with an appropriate isocyanate or amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[4,5-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the imidazo[4,5-b]pyridine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide), potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclopropyl group could provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide: can be compared to other imidazo[4,5-b]pyridine derivatives, such as:
Uniqueness
The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
